5-Methylfuran-2-propionaldehyde
Overview
Description
5-Methylfuran-2-propionaldehyde: is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its distinctive furan ring structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
5-Methylfuran-2-propionaldehyde, also known as 3-(5-methylfuran-2-yl)propanal, is primarily used in the field of fragrance and flavor . Its primary targets are the receptors in the olfactory and gustatory systems . The compound contributes to the aroma and taste of various products by interacting with these receptors .
Mode of Action
It is known that the compound interacts with the olfactory and gustatory receptors, contributing to the aroma and taste of various products . This interaction likely involves the binding of the compound to these receptors, triggering a sensory response.
Biochemical Pathways
Given its role in fragrance and flavor, it is likely that the compound influences the sensory perception pathways associated with smell and taste .
Result of Action
The primary result of the action of this compound is the enhancement of the aroma and taste of various products . By interacting with the olfactory and gustatory receptors, the compound triggers a sensory response that contributes to the overall sensory experience of the product.
Biochemical Analysis
Biochemical Properties
5-Methylfuran-2-propionaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence the overall metabolic pathways and the detoxification processes in the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism. Additionally, this compound can affect cell proliferation and apoptosis, highlighting its potential impact on cell function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, the compound can inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins essential for cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. The temporal effects also depend on the experimental conditions, such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing the overall metabolic flux and the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These processes are essential for determining the compound’s bioavailability and its effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-Methylfuran: One common method involves the oxidation of 3-methylfuran using a suitable oxidizing agent.
Hydrogenation of 5-Methylfurfural: Another method involves the hydrogenation of 5-methylfurfural in the presence of a hydrogenation catalyst.
Industrial Production Methods: Industrial production of 5-methylfuran-2-propionaldehyde often involves large-scale oxidation or hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the availability of raw materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylfuran-2-propionaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Substitution: The furan ring allows for various substitution reactions, where functional groups can be introduced at different positions on the ring[][6].
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-Methylfuran-2-propionaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalytic processes and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of furan-containing natural products .
Industry: This compound is utilized in the fragrance and flavor industry due to its unique aromatic properties. It is also used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
2-Methylfuran: Similar in structure but differs in the position of the methyl group.
5-Methylfurfural: An aldehyde derivative with a similar furan ring structure.
3-Methylfuran: Another furan derivative with the methyl group at a different position.
Uniqueness: 5-Methylfuran-2-propionaldehyde is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-7-4-5-8(10-7)3-2-6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUABKBDHGOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188309 | |
Record name | 5-Methylfuran-2-propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34756-16-6 | |
Record name | 5-Methyl-2-furanpropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34756-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylfuran-2-propionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034756166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34756-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylfuran-2-propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-Methyl-2-furyl)propionaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53DVM2W5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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